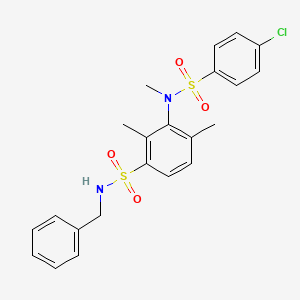![molecular formula C15H14BrNO6 B2837551 [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 733007-18-6](/img/structure/B2837551.png)
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound that combines a furan ring with a bromine substituent and a carbamoyl group attached to a dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxyaniline and 5-bromofuran-2-carboxylic acid.
Step 1 Formation of Carbamoyl Intermediate: 3,4-Dimethoxyaniline is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.
Step 2 Coupling Reaction: The isocyanate intermediate is then reacted with 5-bromofuran-2-carboxylic acid in the presence of a base such as triethylamine to form [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The bromine substituent can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding de-brominated furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as Suzuki-Miyaura coupling using palladium catalysts.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as tetrahydrofuran (THF), and elevated temperatures.
Major Products
Oxidation: Furan epoxides.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its carbamoyl group.
Biological Probes: Used in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The carbamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The bromine atom and furan ring can participate in π-π interactions and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine substituent.
Uniqueness
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the specific combination of its functional groups, which confer distinct reactivity and biological activity. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
This compound’s unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable tool in both research and industrial applications.
Propiedades
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6/c1-20-10-4-3-9(7-12(10)21-2)17-14(18)8-22-15(19)11-5-6-13(16)23-11/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCSMNRODVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)
![N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide](/img/structure/B2837470.png)

![4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2837474.png)

![5-methyl-2,4-dioxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)
![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)


![1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL](/img/structure/B2837485.png)


![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
